3-Bromo-5-(difluoromethyl)-1H-indazole
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Overview
Description
3-Bromo-5-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-5-(difluoromethyl)aniline with hydrazine derivatives under specific conditions to form the indazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. For example, as an anticancer agent, it may inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)-1H-indazole
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-5-(difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of molecules with specific biological activities and material properties .
Properties
Molecular Formula |
C8H5BrF2N2 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-7-5-3-4(8(10)11)1-2-6(5)12-13-7/h1-3,8H,(H,12,13) |
InChI Key |
SJPRLENYTQOQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)F)Br |
Origin of Product |
United States |
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